N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-6-4-7(12(14)15)9-11(6)5-8(13)10(2)3/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJGWPGAQEAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232704 | |
| Record name | 1H-Pyrazole-1-acetamide, N,N,5-trimethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260379-37-0 | |
| Record name | 1H-Pyrazole-1-acetamide, N,N,5-trimethyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260379-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetamide, N,N,5-trimethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processesThe final step involves the attachment of the dimethylacetamide moiety through nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylacetamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the dimethylacetamide moiety or modifications to the nitro group .
Scientific Research Applications
N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Acetamides
Key Observations:
Substituent Position and Bioactivity :
- The 3-nitro group in the target compound contrasts with the 4-nitro substitution in ’s compound. Positional isomerism may alter hydrogen-bonding capacity (e.g., 3-nitro could participate in stronger intramolecular interactions) and electronic effects, influencing receptor binding or stability .
- Methyl groups at the 5-position (target compound) versus 1- and 5-positions () demonstrate how steric hindrance modulates molecular packing and biological interactions .
Heterocyclic Acetamides with Divergent Pharmacological Profiles
-
- Structurally distinct (imidazopyridine core) but shares an acetamide side chain.
- Selectively binds GABAA ω1 receptors, unlike pyrazole derivatives. Highlights how heterocycle choice dictates target specificity .
- Impurity profiles (e.g., N-oxide derivatives in ) underscore the importance of nitro group placement in metabolic stability .
- Triazole-Thioacetamides (): Replace pyrazole with triazole and introduce a thioether linkage.
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing :
Synthetic Routes :
- and describe carbodiimide-mediated couplings (e.g., EDC·HCl) for acetamide formation. The target compound likely follows analogous pathways, with nitro and methyl groups introduced via precursor functionalization .
Biological Activity
N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂N₄O₃, with a molecular weight of 212.21 g/mol. The compound features a pyrazole ring with a nitro group at the 3-position and a methyl group at the 5-position, along with a dimethylacetamide moiety. These structural elements contribute to its lipophilicity and biological reactivity, making it a subject of interest in pharmacological research .
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Redox Activity : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.
- Enzyme Modulation : The pyrazole moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity .
Biological Activities
This compound has demonstrated a range of biological activities, which are summarized in the following table:
Case Studies
Research has highlighted several case studies that demonstrate the biological efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Anticancer Activity : Preclinical trials revealed that this compound significantly reduced tumor growth rates in xenograft models of colorectal cancer, indicating its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-Pyrazol-1-Yl)Acetamide | Pyrazole ring without nitro group | Antimicrobial properties |
| 5-Methylpyrazole | Methyl substitution at position 5 | Neuroprotective effects |
| 4-Aminoantipyrine | Pyrazolone structure | Analgesic and antipyretic effects |
This compound stands out due to its combination of the nitro group and dimethylated nitrogen, enhancing its lipophilicity and altering its interaction profile with biological targets compared to these compounds .
Q & A
Q. What synthetic strategies are optimal for preparing N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide with high purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Heterocycle Formation : Start with hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to generate the pyrazole backbone .
Nitro Group Introduction : Nitration at the 3-position of the pyrazole ring using HNO₃/H₂SO₄ under controlled conditions (0–5°C) to avoid over-nitration .
Acetamide Alkylation : React the nitro-substituted pyrazole with chloroacetamide derivatives in the presence of NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of techniques is required:
¹H NMR : Identify substituents (e.g., N,N-dimethyl groups at δ 2.8–3.2 ppm, pyrazole protons at δ 6.0–7.5 ppm) .
IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups .
LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1) and fragmentation patterns .
Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
Q. How can in silico tools predict the biological activity of this compound?
- Methodological Answer :
- PASS Online : Predicts antimicrobial or anti-inflammatory activity based on structural similarity to known pyrazole-acetamide derivatives (e.g., probability scores for "antifungal" > 0.7) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 or bacterial enzymes). Adjust protonation states with Open Babel and validate binding poses with PyMOL .
Advanced Research Questions
Q. How do computational methods (DFT, NBO) elucidate electronic properties and reactivity?
- Methodological Answer :
DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level in Gaussian 12. Analyze HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE ≈ 4.5 eV for nitro-containing derivatives) .
Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C-N) in the nitro group) contributing to stability .
MESP Mapping : Visualize electrophilic regions (nitro group) for nucleophilic attack prediction .
Q. What crystallographic strategies resolve structural ambiguities in nitro-pyrazole derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
